molecular formula C12H20ClNO2 B5137836 N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride

Cat. No.: B5137836
M. Wt: 245.74 g/mol
InChI Key: ATVVOGDDQMFNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride is a chemical compound that features a furan ring and an oxane ring. The presence of these rings makes it a versatile compound with potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it easier to handle in various experimental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine typically involves the reaction of furan derivatives with oxane derivatives under controlled conditions. One common method is the microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize the reaction time and yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of biorefineries to produce furan derivatives from biomass is also gaining traction, as it offers a more sustainable and eco-friendly approach .

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine involves its interaction with specific molecular targets in biological systems. The furan ring can interact with various enzymes and receptors, modulating their activity. The oxane ring enhances the compound’s stability and solubility, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine stands out due to its unique combination of a furan ring and an oxane ring, which imparts distinct chemical and physical properties. This combination makes it a versatile compound with a wide range of applications in various fields .

Biological Activity

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name: N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine hydrochloride
  • Molecular Formula: C₉H₁₃ClN₂O₂
  • Molecular Weight: 204.66 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, while the oxanamine moiety may form hydrogen bonds with active sites on enzymes or receptors. These interactions can modulate enzyme activity and influence signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. A study highlighted that furan derivatives can selectively inhibit microbial growth by disrupting enzyme function in pathogens. The specific antimicrobial effects of this compound are still under investigation, but related compounds have demonstrated efficacy against various bacterial strains.

Anti-inflammatory Effects

Furan derivatives have been documented to possess anti-inflammatory properties. They may exert these effects through the modulation of inflammatory pathways such as MAPK and NF-kB. The compound's potential to regulate cytokine production could make it a candidate for further studies in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of several furan derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that compounds similar to this compound showed promising inhibition zones, suggesting potential therapeutic applications in treating bacterial infections .
    CompoundInhibition Zone (mm)Target Pathogen
    Compound A15E. coli
    Compound B18S. aureus
    This compoundTBDTBD
  • Anti-inflammatory Studies : Another study explored the anti-inflammatory effects of various furan derivatives in vitro. The results indicated that these compounds could reduce the production of pro-inflammatory cytokines in macrophages, which could be beneficial in managing chronic inflammatory conditions .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-12(2)7-11(4-6-15-12)13-8-10-3-5-14-9-10;/h3,5,9,11,13H,4,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVVOGDDQMFNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NCC2=COC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.